molecular formula C11H12O B1460120 4-Ethoxy-1-ethynyl-2-methylbenzene CAS No. 2228829-31-8

4-Ethoxy-1-ethynyl-2-methylbenzene

Cat. No. B1460120
CAS RN: 2228829-31-8
M. Wt: 160.21 g/mol
InChI Key: PKRSPYCJNHFBDC-UHFFFAOYSA-N
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Description

4-Ethoxy-1-ethynyl-2-methylbenzene is an aromatic acetylene derivative . Its reaction with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) has been reported to afford cycloadducts .


Synthesis Analysis

The synthesis of benzene derivatives like 4-Ethoxy-1-ethynyl-2-methylbenzene typically involves electrophilic aromatic substitution . The general mechanism involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . A Friedel Crafts acylation followed by a Clemmensen Reduction could be used for the synthesis .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-1-ethynyl-2-methylbenzene can be viewed using Java or Javascript . The molecular formula is C10H10O .


Chemical Reactions Analysis

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Ethoxy-1-ethynyl-2-methylbenzene include a density of 1g/cm3 , a boiling point of 222.7ºC at 760 mmHg , and a melting point of 30-34ºC . The molecular weight is 146.18600 and the flash point is 94ºC .

Scientific Research Applications

Ethoxylation and Synthesis Methodologies

  • Ethoxylation Reactions : Ethoxylation processes, such as the synthesis of ethoxy-nitrobenzene from chloronitrobenzene using phase-transfer catalysts under ultrasound irradiation conditions, demonstrate the use of ethoxy derivatives in nucleophilic substitution reactions. The kinetics of these reactions are influenced by various factors including catalyst amount, agitation speed, and temperature, showcasing the utility of ethoxy compounds in chemical synthesis processes (Wang & Rajendran, 2007).

Optical and Electronic Properties

  • Nonlinear Optical Properties : Acceptor and donor substituted bis(alkoxy)phenyl ethynyl oligomers exhibit significant thermal stability and nonlinear optical properties, which are pivotal for applications in photonic devices. These properties are investigated through techniques like continuous wave closed aperture Z-scan, demonstrating the materials' potential in developing optoelectronic components (Amin et al., 2017).

Chemical Reactivity and Stability

  • Oxidation Kinetics : Studies on the oxidation kinetics of methoxybenzenes to hydroperoxides in liquid phases highlight the importance of ethoxy derivatives in understanding the reactivity and stability of organic molecules under oxidative conditions. These studies provide insights into the mechanism and efficiency of oxidation processes, which are crucial for industrial applications and the development of new synthetic routes (Zawadiak et al., 2003).

Mechanism of Action

The mechanism of action for reactions involving benzene derivatives like 4-Ethoxy-1-ethynyl-2-methylbenzene typically involves electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

When handling 4-Ethoxy-1-ethynyl-2-methylbenzene, personal protective equipment/face protection should be worn. Ensure adequate ventilation and avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation .

properties

IUPAC Name

4-ethoxy-1-ethynyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-4-10-6-7-11(12-5-2)8-9(10)3/h1,6-8H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRSPYCJNHFBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-1-ethynyl-2-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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